n-Methylcinnamamide

Description

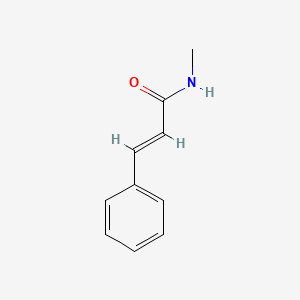

N-Methylcinnamamide (NMCA) is a cinnamic acid derivative with the molecular formula C₁₀H₁₁NO (molecular weight: 161.0841 g/mol ). Structurally, it consists of a cinnamoyl backbone (a phenyl group attached to an α,β-unsaturated carbonyl) with a methyl group substituting the amide nitrogen (Figure 1). NMCA is widely utilized in organic synthesis, particularly in transition-metal-catalyzed reactions and cycloadditions, due to its conjugated system and amide functionality.

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.2 g/mol |

IUPAC Name |

(E)-N-methyl-3-phenylprop-2-enamide |

InChI |

InChI=1S/C10H11NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)/b8-7+ |

InChI Key |

JNXLTSSPACJLEG-BQYQJAHWSA-N |

SMILES |

CNC(=O)C=CC1=CC=CC=C1 |

Isomeric SMILES |

CNC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CNC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- NMR Data : In DMSO-d₆, NMCA exhibits a singlet at δ 2.78 ppm (N–CH₃), aromatic protons at δ 7.45–7.82 ppm, and an amide proton at δ 8.42 ppm .

- Synthesis : NMCA is synthesized via nickel-catalyzed reductive cross-coupling or by reacting cinnamic acid derivatives with methylamine .

- Applications: Serves as a precursor in spirocyclization reactions (e.g., Fe-catalyzed decarbonylative alkylation) and participates in domino Knoevenagel/hetero-Diels–Alder reactions .

Comparison with Structural Analogues

N-Arylcinnamamides

NMCA derivatives with aryl substituents on the nitrogen exhibit distinct reactivity and applications:

Key Differences :

Halogenated and Trifluoromethyl Derivatives

Halogenation or fluorination alters lipophilicity and bioactivity:

Key Differences :

EP2 Antagonists and Bioactive Analogues

Key Differences :

- Bioactivity : Indole-containing derivatives target prostaglandin receptors (EP2), while natural derivatives like glyfoline exhibit anticancer effects .

- Synthetic Complexity : EP2 antagonists require multi-step synthesis, whereas natural analogues are isolated from plants .

Research Findings and Trends

Catalytic Reactivity : NMCA’s α,β-unsaturated amide is critical for Fe-catalyzed spirocyclizations, achieving yields >60% . Analogues with electron-deficient aryl groups show reduced efficiency due to decreased electron density .

Stereoselectivity: In Diels–Alder reactions, NMCA derivatives yield trans-dihydroquinolinones with low stereoselectivity (~2:1 dr) . Trifluoromethyl derivatives may improve selectivity via steric effects .

Natural Occurrence: NMCA is rare in nature but identified in Clausena lenis and Swinglea glutinosa, often alongside alkaloids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.